N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCURZRPYWXBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-Amine
The intermediate 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine is synthesized by reacting 4-fluorobenzohydrazide with a cyanogen bromide equivalent. A representative procedure involves:
- Formation of the Hydrazide : 4-Fluorobenzoic acid is treated with thionyl chloride to generate the acyl chloride, followed by reaction with hydrazine hydrate.
- Cyclization : The hydrazide reacts with cyanogen bromide in ethanol under reflux, yielding the 2-amino-1,3,4-oxadiazole derivative. This step typically achieves 60–75% yield, with purity confirmed via HPLC.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | None |
| Reaction Time | 6–8 hours |
Acylation with 3-Methoxybenzoyl Chloride
The 2-amino group is acylated using 3-methoxybenzoyl chloride in the presence of a base such as triethylamine:
- Activation : 3-Methoxybenzoic acid is converted to its acyl chloride using thionyl chloride.
- Coupling : The acyl chloride reacts with 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Yields range from 65% to 82%, depending on the stoichiometry of the base.
One-Pot Synthesis via Carbodiimide-Mediated Cyclization
Recent advancements employ carbodiimide reagents to streamline the synthesis. In this approach, 4-fluorobenzohydrazide and 3-methoxybenzoic acid are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Mechanism : EDC activates the carboxylic acid, forming an active ester that undergoes nucleophilic attack by the hydrazide.
- Cyclodehydration : The intermediate diacylhydrazide is treated with phosphorus oxychloride to induce cyclization, forming the oxadiazole ring.
Optimization Insights :
- Solvent Choice : Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in minimizing side products.
- Stoichiometry : A 1:1.2 ratio of hydrazide to carboxylic acid maximizes yield (78–85%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from involves:
- Mixing 4-fluorobenzohydrazide (1 mmol) and 3-methoxybenzoic acid (1.2 mmol) in phosphoryl chloride (5 mL).
- Irradiating at 150°C for 15 minutes, followed by neutralization with sodium bicarbonate.
Advantages :
- 90% yield achieved in 15 minutes vs. 6 hours conventionally.
- Enhanced purity due to reduced thermal degradation.
Analytical Characterization and Quality Control
Critical data for validating synthesis include:
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.92–7.89 (m, 2H, Ar-H), 7.54–7.51 (m, 2H, Ar-H), 3.87 (s, 3H, OCH₃).
- LC-MS : m/z 342.1 [M+H]⁺, confirming molecular weight.
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) shows ≥98% purity for optimized methods.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65–82 | 6–8 hours | 95–98 | High |
| One-Pot EDC | 78–85 | 4 hours | 97–99 | Moderate |
| Microwave | 85–90 | 15 minutes | 98–99 | Low |
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
1,3,4-Oxadiazole Derivatives
- 2-[[5-(3-Bromophenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]-N-(4-Fluorophenyl)Acetamide (CAS: 348593-57-7) Structure: Shares the 1,3,4-oxadiazole core but replaces the 3-methoxybenzamide with a thioacetamide group. The 5-position is substituted with a 3-bromophenyl group. Key Differences: The sulfur atom in the thioacetamide may alter electronic properties and metabolic stability compared to the benzamide linkage. The bromine substituent (vs.
N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-4-Morpholin-4-ylsulfonylbenzamide (CAS: 533869-98-6)
- Structure : Features a 3-methoxyphenyl group at the 5-position of the oxadiazole and a morpholine sulfonyl-substituted benzamide.
- Key Differences : The morpholine sulfonyl group introduces strong electron-withdrawing effects and solubility, contrasting with the 3-methoxy group’s moderate electron-donating nature. The meta-methoxy substitution (vs. para-fluoro in the target compound) may influence steric interactions in biological systems .
Tetrazole and Thiadiazole Derivatives
N-5-Tetrazolyl-N′-Aroylurea Derivatives (e.g., 2h, 2j, 2m)
- Structure : Replace the oxadiazole core with a tetrazole ring. Substituents include methoxy, bromophenyl, and methyl groups.
- Bioactivity : Demonstrated plant growth regulation (e.g., auxin- and cytokinin-like activity). The tetrazole ring’s higher polarity may reduce membrane permeability compared to oxadiazole-based compounds .
1-(Pyridine-4′-Carbonyl)-4-Arylthiosemicarbazides and Thiadiazoles
Functional Group and Bioactivity Comparison
Benzamide Derivatives in Pesticides
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide)
- Structure : A benzamide herbicide with ethoxymethoxy and dichlorophenyl groups.
- Comparison : The ethoxymethoxy group improves soil mobility, while the dichlorophenyl substituent enhances herbicidal potency. The target compound’s fluorine and methoxy groups may offer selective activity with reduced environmental persistence .
- Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide) Structure: A pyridinecarboxamide herbicide with polyfluorinated aryl groups. Comparison: The trifluoromethyl group increases hydrophobicity and target binding. The target compound’s simpler fluorophenyl and methoxy substituents may balance potency and synthetic accessibility .
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Fluorine at the para position of the phenyl group (target compound) optimizes electronic effects and steric fit in hydrophobic pockets, as seen in patented triazolo-oxazine benzamides .
- Methoxy groups at the meta position (benzamide moiety) may reduce metabolic oxidation compared to ortho or para positions .
- Unanswered Questions: Limited data exist on the target compound’s specific bioactivity.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the chemical properties, synthesis methods, and biological effects of this compound, supported by relevant case studies and research findings.
Molecular Structure:
- Chemical Formula: C15H13FN4O2
- Molecular Weight: 302.29 g/mol
- IUPAC Name: this compound
The compound features a fluorophenyl group and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. One common synthetic route includes:
- Formation of the Oxadiazole Ring:
- Reacting 4-fluorobenzohydrazide with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.
- Amidation:
- The resulting oxadiazole is then reacted with 3-methoxybenzoic acid to form the final amide product.
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit various enzymes involved in cancer cell proliferation.
- Receptor Binding: It may bind to receptors that modulate immune responses, enhancing antitumor immunity .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of oxadiazole derivatives were tested for their cytotoxicity against various cancer cell lines. This compound showed IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Activity
A screening assay conducted on multiple oxadiazole derivatives revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
